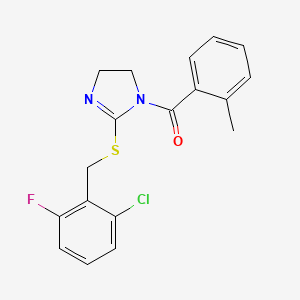![molecular formula C20H20ClN3O2S B2993705 3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-65-5](/img/structure/B2993705.png)
3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazolinone core, for example, would likely contribute to the compound’s rigidity and planarity. The morpholinyl group could potentially introduce some conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfanylidene group might be susceptible to oxidation, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用
Synthesis and Chemical Reactivity
Research on quinazolinone derivatives has explored their synthesis and reactivity under different conditions. For example, Grytsak et al. (2021) described the synthesis of quinazolinone compounds through cyclocondensation reactions and studied their reactivity towards different bases, such as morpholine and diisopropylethylamine (DIPEA), leading to various substitution and elimination products (Grytsak et al., 2021). These synthesis pathways highlight the potential for creating a variety of quinazolinone derivatives with distinct chemical properties, which could be tailored for specific research applications.
Biological Activity
Some quinazolinone derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolinones and evaluated their anti-monoamine oxidase and antitumor activities, finding several compounds with high activity (Markosyan et al., 2015). Another study by Desai et al. (2011) focused on quinazolinone derivatives as antimicrobial agents, demonstrating excellent activity against several strains of bacteria and fungi (Desai et al., 2011). These findings suggest that quinazolinone derivatives, including potentially the compound , could have valuable applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer drugs.
作用機序
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through a variety of mechanisms, including covalent binding, allosteric modulation, or competitive inhibition .
Biochemical Pathways
Quinazolinone derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Based on its structural similarity to other quinazolinone derivatives, it may exert a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities
Safety and Hazards
特性
IUPAC Name |
3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-17-4-2-1-3-14(17)7-8-24-19(25)16-13-15(23-9-11-26-12-10-23)5-6-18(16)22-20(24)27/h1-6,13H,7-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANWJVRDGLOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

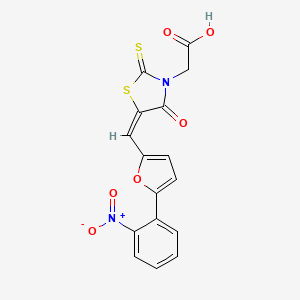
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)
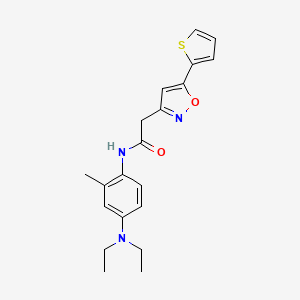
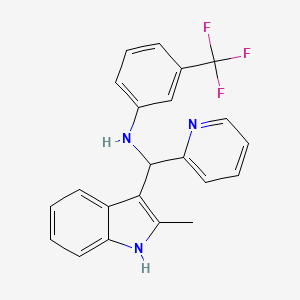
![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)
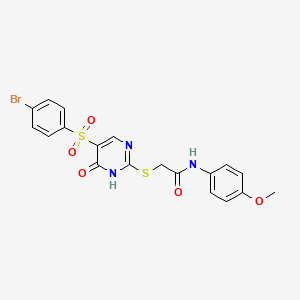
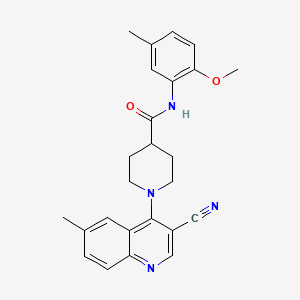
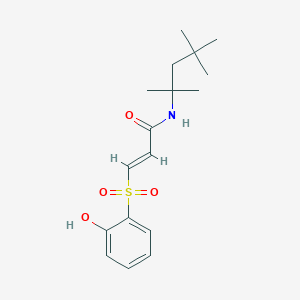
![4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2993637.png)
![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)

![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)
